1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simpler sugars such as glucose and maltose .
Mode of Action
The compound this compound acts as an inhibitor of the α-amylase enzyme . By inhibiting this enzyme, the compound slows down the digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of the α-amylase enzyme by this compound affects the carbohydrate metabolism pathway . This results in a slower breakdown of complex carbohydrates, thereby controlling the postprandial increase in blood glucose levels .
Pharmacokinetics
The compound’s effectiveness in inhibiting the α-amylase enzyme suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of the action of this compound involve the inhibition of the α-amylase enzyme . This results in a slower breakdown of complex carbohydrates and a more controlled release of glucose into the bloodstream . This can help manage blood glucose levels, particularly after meals, which is beneficial for individuals with diabetes .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-8-6-13-30-23(17)28-24-20(26(30)32)16-22(29(24)14-7-15-33-2)25(31)27-21-12-5-10-18-9-3-4-11-19(18)21/h3-6,8-13,16H,7,14-15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAAAELNYYOOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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